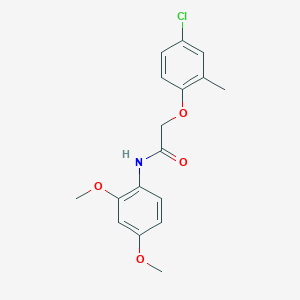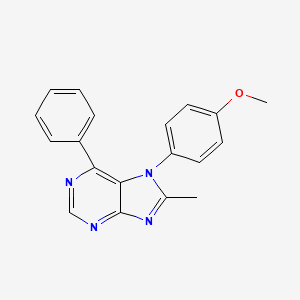
7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine, also known as MMP, is a purine analog that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
科学的研究の応用
7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been studied for its potential applications in a range of scientific research studies. It has been shown to exhibit antitumor activity in vitro, making it a promising candidate for cancer research. Additionally, 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has also been studied for its potential use as a diagnostic tool for certain diseases, including Parkinson's disease.
作用機序
The mechanism of action of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine is not fully understood, but it is believed to involve the inhibition of certain enzymes, including xanthine oxidase and phosphodiesterase. 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and inflammation. 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been shown to be stable under a range of conditions, making it a reliable compound for use in experiments. However, one limitation of using 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine is not fully understood, which can make it difficult to interpret results from experiments.
将来の方向性
There are several directions for future research on 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine. One area of interest is its potential use in cancer research, particularly in combination with other compounds. Additionally, further research is needed to fully understand the mechanism of action of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine, which could lead to the development of more effective treatments for a range of diseases. Finally, more research is needed to determine the safety and efficacy of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine in humans, which could lead to its potential use as a therapeutic agent.
合成法
The synthesis of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine involves the reaction of 4-methoxyphenylhydrazine with 2,6-dimethylphenyl isocyanate to form 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine. This reaction can be carried out using a variety of methods, including refluxing in ethanol or acetic acid, or using microwave-assisted synthesis. The purity of the final product can be improved through recrystallization or column chromatography.
特性
IUPAC Name |
7-(4-methoxyphenyl)-8-methyl-6-phenylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13-22-19-18(23(13)15-8-10-16(24-2)11-9-15)17(20-12-21-19)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKBVYFZPWDRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NC(=C2N1C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
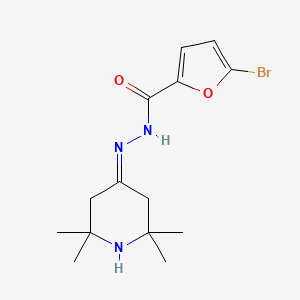
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
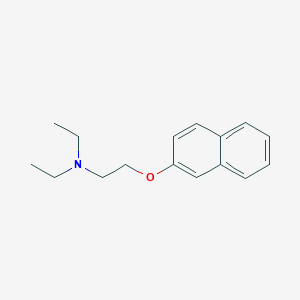

![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
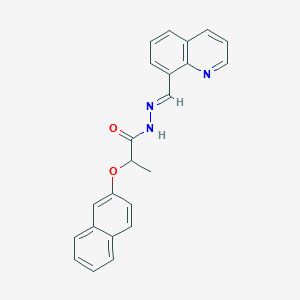
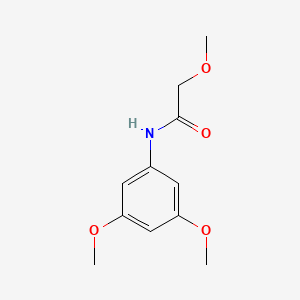
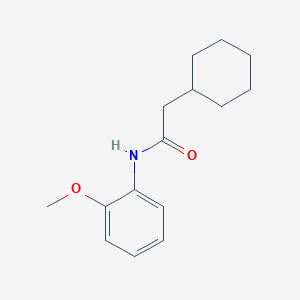
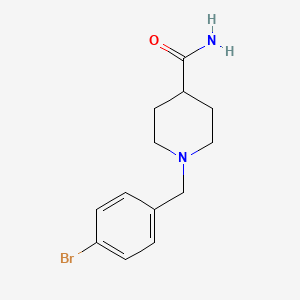
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
